![molecular formula C27H26N2O B11599362 2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol](/img/structure/B11599362.png)
2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol
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Overview
Description
2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 1,2-dimethylindole with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich-type mechanism, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of phenol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Bis(1H-indol-3-yl)methane: Another indole derivative with biological activities.
1,2-Dimethylindole: A simpler indole derivative used in various chemical syntheses.
Uniqueness
2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol stands out due to its unique combination of two indole units and a phenolic group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H26N2O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[bis(1,2-dimethylindol-3-yl)methyl]phenol |
InChI |
InChI=1S/C27H26N2O/c1-17-25(19-11-5-8-14-22(19)28(17)3)27(21-13-7-10-16-24(21)30)26-18(2)29(4)23-15-9-6-12-20(23)26/h5-16,27,30H,1-4H3 |
InChI Key |
YNJDYTIHQUDBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=CC=C3O)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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